2-(((2-(3,4-Dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)sulfinyl)-1-(4-methylpiperazin-1-yl)ethan-1-one

Catalog No.
S11857067
CAS No.
M.F
C20H27N3O5S
M. Wt
421.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(((2-(3,4-Dimethoxyphenyl)-5-methyloxazol-4-yl)m...

Product Name

2-(((2-(3,4-Dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)sulfinyl)-1-(4-methylpiperazin-1-yl)ethan-1-one

IUPAC Name

2-[[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfinyl]-1-(4-methylpiperazin-1-yl)ethanone

Molecular Formula

C20H27N3O5S

Molecular Weight

421.5 g/mol

InChI

InChI=1S/C20H27N3O5S/c1-14-16(12-29(25)13-19(24)23-9-7-22(2)8-10-23)21-20(28-14)15-5-6-17(26-3)18(11-15)27-4/h5-6,11H,7-10,12-13H2,1-4H3

InChI Key

BBBGCJRFOKASFE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=C(C=C2)OC)OC)CS(=O)CC(=O)N3CCN(CC3)C

The compound 2-(((2-(3,4-Dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)sulfinyl)-1-(4-methylpiperazin-1-yl)ethan-1-one is a complex organic molecule characterized by its unique structural features. It contains multiple functional groups, including a methyloxazole moiety, a sulfinyl group, and a piperazine derivative, which contribute to its potential biological activity. The molecular formula of this compound is C20H26N2O4SC_{20}H_{26}N_{2}O_{4S}, with a molecular weight of approximately 394.56 g/mol. The intricate arrangement of these components suggests its utility in medicinal chemistry, particularly in the development of therapeutic agents.

The chemical reactivity of this compound can be attributed to its functional groups:

  • Sulfinyl Group: This group can participate in oxidation-reduction reactions and may enhance the compound's reactivity towards nucleophiles.
  • Methyloxazole Moiety: Known for its involvement in various organic reactions, this part of the molecule can undergo electrophilic substitution and nucleophilic addition reactions.
  • Piperazine Ring: This cyclic amine can engage in hydrogen bonding and is often involved in interactions with biological targets.

These features allow the compound to participate in diverse

Preliminary studies suggest that compounds with similar structural motifs exhibit significant biological activities, including:

  • Antiviral Properties: Compounds related to the aryloxazole class have shown potential as inhibitors of the Hepatitis C virus, indicating that this compound might also possess antiviral activity .
  • Antimicrobial Effects: The presence of methyloxazole and piperazine groups may contribute to antimicrobial properties, as many derivatives with these structures have been reported to show effectiveness against various pathogens.

Further biological assays are necessary to elucidate the specific mechanisms of action and therapeutic potential of this compound.

The synthesis of 2-(((2-(3,4-Dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)sulfinyl)-1-(4-methylpiperazin-1-yl)ethan-1-one typically involves several steps:

  • Formation of the Methyloxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
  • Introduction of the Sulfinyl Group: This step may involve oxidation reactions where a thioether precursor is oxidized to form the sulfoxide.
  • Attachment of the Piperazine Moiety: This can be accomplished via nucleophilic substitution reactions where the piperazine derivative reacts with an alkyl halide or similar electrophile.
  • Final Coupling Reaction: The final product is obtained by coupling the methyloxazole derivative with the piperazine moiety and introducing any additional functional groups as necessary.

This compound has potential applications in various fields:

  • Pharmaceutical Development: Its structural characteristics suggest it could serve as a lead compound for developing new antiviral or antimicrobial agents.
  • Chemical Research: It may be used as a reference standard in studies involving similar chemical classes or biological assays.

Interaction studies are crucial for understanding how this compound interacts with biological systems:

  • Enzyme Inhibition Studies: Investigating whether this compound acts as an inhibitor for specific enzymes involved in viral replication or bacterial metabolism.
  • Receptor Binding Assays: Assessing its affinity for various biological receptors could provide insights into its therapeutic potential.

These studies would help elucidate the pharmacodynamics and pharmacokinetics associated with this compound.

Several compounds share structural similarities with 2-(((2-(3,4-Dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)sulfinyl)-1-(4-methylpiperazin-1-yl)ethan-1-one, highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
2-(3,4-Dimethoxyphenyl)-5-methyloxazoleContains methyloxazole and methoxy groupsLacks piperazine moiety
1-(4-Methylpiperazin-1-yl)ethanonePiperazine structure with ketone groupNo oxazole or sulfinyl group
2-(4-Chlorophenyl)-5-methyloxazoleSimilar oxazole structure but different aryl groupChlorine substitution alters reactivity

The uniqueness of the target compound lies in its combination of a methyloxazole ring, sulfinyl group, and piperazine derivative, which may confer distinct biological activities compared to its analogs. Further research is necessary to fully characterize these compounds and their respective activities.

XLogP3

0.9

Hydrogen Bond Acceptor Count

8

Exact Mass

421.16714214 g/mol

Monoisotopic Mass

421.16714214 g/mol

Heavy Atom Count

29

Dates

Modify: 2024-08-09

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